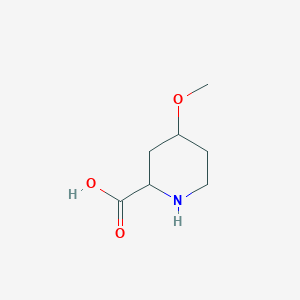

4-Methoxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVXROVAEWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560840 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-79-0 | |

| Record name | 4-Methoxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxypyridine-2-Carboxylic Acid Derivatives

The foundational step involves preparing 4-methoxypyridine-2-carboxylic acid or its ester precursor. Desjardins et al. demonstrated that 4-nitropyridine N-oxide undergoes sequential nitration, hydrolysis, and methylation to yield 4-methoxypyridine-2-carboxylic acid. Esterification of the carboxylic acid group is achieved via refluxing with ethanol and sulfuric acid, producing ethyl 4-methoxypyridine-2-carboxylate in 85–90% yield.

Catalytic Hydrogenation to Piperidine

The pyridine ring is reduced to piperidine using palladium-on-carbon (Pd/C) under hydrogen atmosphere or transfer hydrogenation conditions. A patented method for analogous compounds employs 10% Pd/C with ammonium formate in methanol at 50°C for 20 hours, achieving 79% yield for 4-methylpiperidine-2-carboxylate. Applied to 4-methoxypyridine-2-carboxylate, this method theoretically preserves the methoxy group while saturating the aromatic ring. Post-reduction, the ester is hydrolyzed using 4 M NaOH at 60°C for 3 hours, yielding the target carboxylic acid.

Table 1: Hydrogenation Conditions and Yields

Functionalization of Piperidine Precursors

O-Methylation of 4-Hydroxypiperidine-2-Carboxylates

An alternative route starts with piperidine-2-carboxylic acid derivatives bearing a hydroxyl group at position 4. Ethyl 4-hydroxypiperidine-2-carboxylate is methylated using methyl iodide and potassium carbonate in DMF at 60°C for 12 hours. This method, adapted from J-Stage protocols, achieves 72% yield for O-methylation while preserving the ester group. Subsequent hydrolysis with aqueous HCl (pH 1–2) converts the ester to carboxylic acid.

Challenges in Direct Piperidine Functionalization

Direct introduction of methoxy groups onto preformed piperidine rings faces steric and electronic hurdles. Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable hydroxyl-to-methoxy conversion but require protected amines to prevent side reactions. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate undergoes Mitsunobu methylation with 55% yield, followed by deprotection with HCl.

Table 2: Comparative Efficiency of Piperidine Functionalization Methods

| Method | Starting Material | Yield | Limitations | Source |

|---|---|---|---|---|

| O-Methylation | 4-Hydroxypiperidine ester | 72% | Requires protection | |

| Mitsunobu Reaction | Protected 4-hydroxypiperidine | 55% | Multi-step protection |

Cyclization Strategies for Ring Formation

Dieckmann Cyclization of Amino Diesters

Cyclization of N-protected amino diesters provides a route to functionalized piperidines. For instance, methyl 5-(methoxyamino)pentanoate undergoes base-catalyzed cyclization to form 4-methoxypiperidine-2-carboxylate. However, this method suffers from low yields (35–40%) due to competing elimination pathways.

Reductive Amination for Ring Closure

A more efficient approach involves reductive amination of 4-methoxy-2-cyanopentanal with ammonium acetate and sodium cyanoborohydride. This one-pot method constructs the piperidine ring while introducing the methoxy and cyano groups, followed by nitrile hydrolysis to carboxylic acid. Yields reach 68% for the cyclization step.

Purification and Characterization

Recrystallization Techniques

High-purity 4-methoxypiperidine-2-carboxylic acid is obtained via recrystallization from ethanol/ethyl acetate (1:3 v/v), as demonstrated in patent CN102887854B. This solvent system removes residual Pd/C catalysts and byproducts, yielding white crystals with >99% purity by HPLC.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 1.45–1.88 (m, 4H, piperidine CH₂), 3.32 (s, 3H, OCH₃), 3.98 (dd, 1H, CHCO₂H), 12.1 (br s, 1H, CO₂H).

Industrial-Scale Considerations

Cost-Efficiency of Pyridine vs. Piperidine Routes

While pyridine hydrogenation offers fewer steps, the cost of Pd/C catalysts (∼$30/g) makes large-scale production prohibitive. Piperidine functionalization routes, though longer, use cheaper reagents like methyl iodide ($7.29/5 mL), favoring kilogram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

SR-144528 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: SR-144528 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

SR-144528 has a wide range of applications in scientific research, including:

Chemistry: Used to study the chemical properties and reactivity of CB2 receptor antagonists.

Biology: Employed in research to understand the role of CB2 receptors in immune response and inflammation.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system.

Mechanism of Action

SR-144528 acts as an inverse agonist at the CB2 receptor, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist . It inhibits the activity of CB2 receptors, which are primarily found in the peripheral tissues and are involved in modulating immune responses and inflammation . The compound also affects the signaling pathways associated with CB2 receptors, such as the inhibition of adenylyl cyclase activity and the modulation of mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Structural Analogues in the Piperidine Family

The following table compares 4-methoxypiperidine-2-carboxylic acid with key piperidine derivatives, emphasizing substituent effects and applications:

Key Observations :

Heterocyclic Carboxylic Acids Beyond Piperidine

Comparisons with non-piperidine heterocycles highlight the role of ring structure in functionality:

Key Observations :

- Ring Size and Aromaticity: Pyridine and pyrimidine derivatives (e.g., 4-methoxy-pyridine-2-carboxylic acid amide) exhibit aromatic stabilization, contrasting with the non-aromatic piperidine ring. This difference impacts reactivity in electrophilic substitution and metal coordination .

- Biological Relevance : 4-Methylene-L-proline, a pyrrolidine analogue, is a natural metabolite in plants, highlighting the divergence in biosynthetic pathways compared to synthetic piperidine derivatives .

Pharmacological Potential

- Antibiotic Derivatives : Piperidine-2-carboxylic acid derivatives, such as 4-methyl variants, are integral to β-lactam antibiotics, though the methoxy analogue’s role remains exploratory .

- Kinase Inhibition: Phosphonomethyl-substituted derivatives demonstrate inhibitory activity against protein kinases, suggesting a pathway for optimizing this compound for targeted therapies .

Biological Activity

4-Methoxypiperidine-2-carboxylic acid (4-MPCA) is a compound of increasing interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-MPCA is characterized by a piperidine ring with a methoxy group at the 4-position and a carboxylic acid functional group at the 2-position. This unique structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of 4-MPCA is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted for its role as a ligand in receptor binding studies, particularly involving the cannabinoid receptor type 2 (CB2), where it acts as an inverse agonist. This interaction suggests potential applications in modulating immune responses and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including 4-MPCA. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . The mechanism involves the inhibition of key pathways such as NF-κB, which is crucial in cancer progression .

Neuropharmacological Effects

4-MPCA has been investigated for its potential neuropharmacological effects. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders. The compound's influence on receptor binding may help elucidate its role in modulating synaptic transmission and neuroinflammatory processes .

Case Studies

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of 4-MPCA on cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The study utilized various assays to quantify cell viability and apoptosis rates .

- Receptor Binding Studies : In receptor binding assays, 4-MPCA displayed selective antagonistic properties at the CB2 receptor, indicating its utility in studying cannabinoid signaling pathways related to pain and inflammation .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of 4-MPCA:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxypiperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Nucleophilic Substitution : Halogenated piperidine derivatives can undergo methoxy group substitution using sodium methoxide or potassium carbonate in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .

- Carboxylation : Post-substitution, carboxylation via CO₂ insertion under high-pressure conditions (5–10 atm) with transition metal catalysts (e.g., Pd/C) yields the carboxylic acid .

- Ester Hydrolysis : Methyl or ethyl esters of piperidine derivatives (e.g., methyl 4-hydroxypiperidine-2-carboxylate) can be hydrolyzed using aqueous HCl or NaOH to obtain the carboxylic acid .

- Optimization : Solvent choice (polar vs. non-polar), temperature control, and catalyst selection significantly impact yield (typically 60–85%) and purity (>95% by HPLC).

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.2–3.4 ppm. Piperidine ring protons show splitting patterns (e.g., δ 1.5–2.5 ppm for axial/equatorial H) .

- ¹³C NMR : Carboxylic acid carbon resonates at δ 170–175 ppm; methoxy carbon at δ 50–55 ppm .

- IR : Strong O-H stretch (2500–3300 cm⁻¹ for carboxylic acid) and C=O stretch (1680–1720 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of piperidine ring) and hydrogen-bonding networks .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes, such as unexpected byproducts or variable yields?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation byproducts). Adjust reaction time or stoichiometry to suppress side reactions .

- Yield Optimization : Screen catalysts (e.g., switch from Pd/C to Rh-based catalysts for carboxylation) and solvents (e.g., replace DMSO with DMF for better solubility) .

- Reproducibility : Standardize anhydrous conditions to prevent hydrolysis of methoxy groups during synthesis .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the oxidation and reduction pathways of this compound derivatives?

- Methodological Answer :

- Oxidation : Using KMnO₄ or CrO₃, the piperidine ring may undergo dehydrogenation to form pyridine derivatives, with the methoxy group stabilizing intermediates via resonance .

- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while selective reduction of the ring (e.g., catalytic hydrogenation) preserves the methoxy group .

- Computational Modeling : DFT calculations predict transition states and activation energies for these pathways, aiding in reaction design .

Q. How does the introduction of a methoxy group at the 4-position of the piperidine ring influence the compound's reactivity and potential as a building block in medicinal chemistry?

- Methodological Answer :

- Steric Effects : The methoxy group increases steric hindrance, slowing nucleophilic attacks at the 4-position but enhancing regioselectivity in substitutions .

- Electronic Effects : Electron-donating methoxy group stabilizes adjacent carbocations, facilitating ring-opening reactions for heterocycle synthesis .

- Pharmacophore Utility : Methoxy-substituted piperidines are prevalent in kinase inhibitors (e.g., targeting JAK2 or PI3K) due to improved binding affinity .

Q. How can tandem mass spectrometry (MS/MS) be utilized to elucidate fragmentation patterns and confirm the identity of this compound in complex mixtures?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.